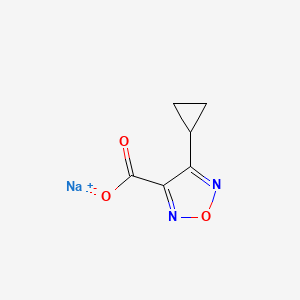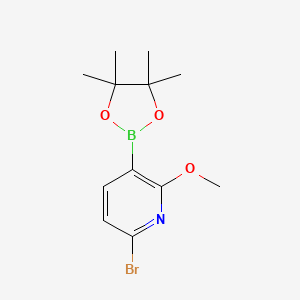![molecular formula C55H69N2P B14024594 (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine](/img/structure/B14024594.png)
(1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a phosphanyl group and a pyridinylmethyl group, making it an interesting subject for studies in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine typically involves multiple steps, including the formation of the indeno[2,1-d]fluorene core, the introduction of the phosphanyl group, and the attachment of the pyridinylmethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine: can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions could introduce new functional groups to the pyridinylmethyl moiety.
Applications De Recherche Scientifique
(1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: The compound may have potential as a probe for studying biological systems due to its unique structure.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound’s stability and reactivity make it suitable for use in material science and nanotechnology.
Mécanisme D'action
The mechanism by which (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine exerts its effects depends on its interaction with molecular targets. The phosphanyl group can coordinate with metal ions, influencing catalytic activity, while the pyridinylmethyl group can interact with biological macromolecules, affecting their function. The exact pathways involved would require further experimental investigation.
Comparaison Avec Des Composés Similaires
Similar compounds include other phosphanyl-substituted indeno[2,1-d]fluorenes and pyridinylmethyl-substituted fluorene derivatives. Compared to these compounds, (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C55H69N2P |
|---|---|
Poids moléculaire |
789.1 g/mol |
Nom IUPAC |
(15S)-6-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(3-methylpyridin-2-yl)methyl]pentacyclo[11.7.0.01,9.02,7.015,20]icosa-2(7),3,5,8,10,12-hexaen-8-amine |
InChI |
InChI=1S/C55H69N2P/c1-35-19-18-26-56-47(35)34-57-50-46-24-16-21-37-27-36-20-14-15-22-44(36)55(37,46)45-23-17-25-48(49(45)50)58(42-30-38(51(2,3)4)28-39(31-42)52(5,6)7)43-32-40(53(8,9)10)29-41(33-43)54(11,12)13/h16-19,21,23-26,28-33,36,44,57H,14-15,20,22,27,34H2,1-13H3/t36-,44?,55?/m0/s1 |
Clé InChI |
DRLBDYDVUAPADK-WGANGRHTSA-N |
SMILES isomérique |
CC1=C(N=CC=C1)CNC2=C3C=CC=C4C3(C5CCCC[C@H]5C4)C6=C2C(=CC=C6)P(C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC1=C(N=CC=C1)CNC2=C3C=CC=C4C3(C5CCCCC5C4)C6=C2C(=CC=C6)P(C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


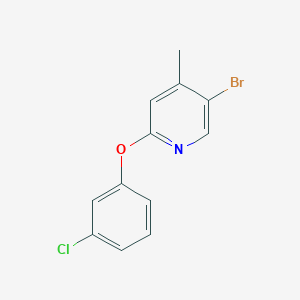
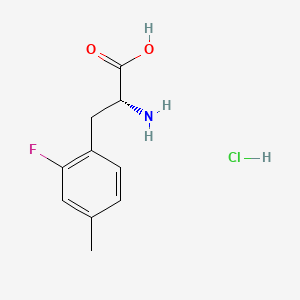
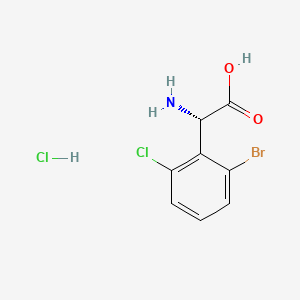
![Benzo[d]thiazol-4-ylmethanamine](/img/structure/B14024527.png)

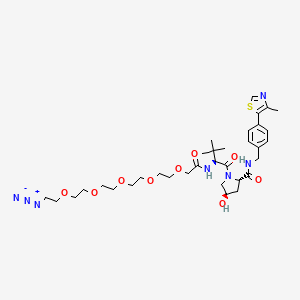
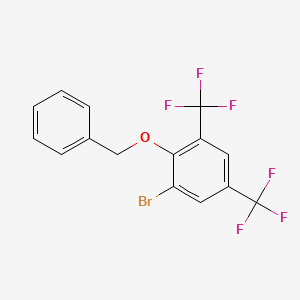
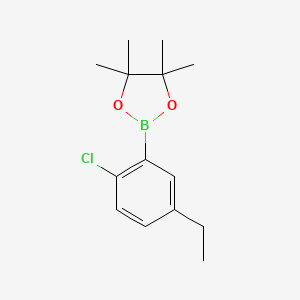
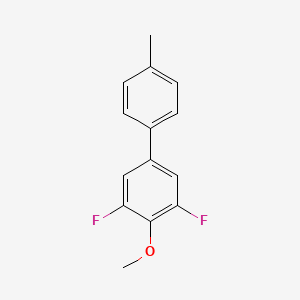
![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14024561.png)
